Methyl 2-acetoxy-5-acetylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetyl-2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCWWDFSBYNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456665 | |
| Record name | methyl 2-acetoxy-5-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-18-4 | |
| Record name | methyl 2-acetoxy-5-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Acetoxy 5 Acetylbenzoate and Analogues
Strategic Approaches to Esterification and Acetylation in Benzoate (B1203000) Derivatives
The construction of the Methyl 2-acetoxy-5-acetylbenzoate scaffold relies on the successful implementation of two key transformations: the esterification of a benzoic acid and the acetylation of a hydroxyl group. The relative positioning of these functional groups introduces steric and electronic challenges that necessitate sophisticated synthetic solutions.
Directed Esterification Techniques for ortho-Substitution Patterns
The formation of the methyl ester in the presence of an ortho-substituent, such as the acetoxy group in the target molecule, can be sterically hindered. nih.gov Traditional Fischer esterification, while common, may require harsh conditions and long reaction times, potentially leading to side reactions or decomposition of sensitive functional groups. pbworks.com To overcome these limitations, several directed esterification techniques have been developed.
One approach involves the use of solid acid catalysts, which can facilitate esterification under milder conditions. For instance, phosphoric acid-modified Montmorillonite (B579905) K-10 clay has been shown to be an effective catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.org This method offers high yields and avoids the use of corrosive mineral acids. ijstr.org Another strategy employs zirconium-based solid acids, which have demonstrated high activity in the synthesis of various methyl benzoate compounds. mdpi.com The mechanism of these solid acid-catalyzed esterifications often involves the activation of the carbonyl group by the catalyst, followed by nucleophilic attack of the alcohol. mdpi.com
Mechanochemical methods, such as high-speed ball-milling, present a solvent-free and often faster alternative to solution-based reactions. nih.gov For example, the esterification of benzoic acids with phenols has been achieved in the presence of I2/KH2PO2 or KI/P(OEt)3 systems at room temperature, with reaction times as short as 20 minutes. nih.gov However, it has been noted that ortho steric hindrance can reduce the yield of the product, even with prolonged reaction times. nih.gov
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Catalyst/Reagent | Conditions | Advantages | Limitations |
| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K-10 | Solvent-free, reflux | High yields, reusable catalyst | May require elevated temperatures |
| Solid Acid Catalysis | Titanium zirconium solid acids | Methanol, reflux | High activity, recyclable catalyst | Heterogeneous reaction |
| Mechanochemistry | I2/KH2PO2 | Solvent-free, room temp. | Fast reaction times, mild conditions | Yields can be affected by steric hindrance |
Selective Acetylation of Hydroxyl Groups in Aromatic Systems
The selective acetylation of a phenolic hydroxyl group in the presence of other functional groups is a critical step in the synthesis of this compound. The reactivity of the hydroxyl group can be influenced by its position on the aromatic ring and the electronic nature of other substituents.
A common method for selective acylation of alcohols in the presence of phenolic hydroxyl groups involves the use of trimethyl orthoacetate and trimethylsilyl (B98337) chloride. rsc.org This system is effective for selectively acylating aliphatic hydroxyl groups due to the greater nucleophilicity of aliphatic alcohols compared to phenolic groups. rsc.org However, for the target molecule, the goal is to acetylate the phenolic hydroxyl.
Catalyst-controlled site-selective acylation offers a powerful tool for modifying multifunctional molecules. jst.go.jp For instance, the choice of catalyst can direct the acylation to a specific hydroxyl group in a polyol. jst.go.jp While much of the research focuses on complex molecules like sugars, the principles can be applied to simpler aromatic systems. The use of 4-dimethylaminopyridine (B28879) (DMAP) or related catalysts is a well-established method for promoting acylation reactions. organic-chemistry.org
In the context of lignin, which contains both aliphatic and phenolic hydroxyl groups, a method for selective modification has been developed using an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EmimOAc), as both a solvent and a catalyst. mdpi.com This system utilizes isopropenyl acetate as the acyl donor and can achieve selective acetylation of the aliphatic hydroxyl groups. mdpi.com For the synthesis of this compound, where the phenolic hydroxyl needs to be acetylated, reagents like acetic anhydride (B1165640) in the presence of a base or a Lewis acid catalyst are typically employed. The conditions must be carefully controlled to avoid acetylation of the acetyl group's enol form.
Multicomponent and Cascade Reactions for Aromatic Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing most of the atoms from the starting materials, offer an efficient route to complex molecules. beilstein-journals.orgnih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity from simple precursors. acs.orgacs.org
While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct the core aromatic scaffold. For example, three-component reactions involving a benzoic acid derivative, an amine, and a third component can be used to synthesize isoindolinone derivatives. beilstein-journals.orgresearchgate.net These strategies often employ copper catalysis to facilitate the key bond-forming steps. beilstein-journals.orgresearchgate.net
Cascade reactions have been extensively used to construct diverse heterocyclic and polycyclic scaffolds. acs.orgacs.org For instance, organocatalytic Friedel–Crafts alkylation/Michael addition cascades have been employed to synthesize tetrahydrocarbazoles and tetrahydroquinones. acs.org The development of enzymatic cascade reactions in confined microenvironments also holds promise for the efficient synthesis of chemical products. nih.govnih.gov These approaches, while not directly yielding the target molecule, demonstrate the power of these strategies in rapidly assembling complex aromatic structures that could be further elaborated to this compound.
Green Chemistry Principles in the Preparation of Acetylated Benzoate Esters
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. uwlax.eduijsdr.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including acetylated benzoate esters.
Solvent-Free and Aqueous Media Syntheses
Performing reactions in the absence of organic solvents or in aqueous media is a key aspect of green chemistry. nih.gov Solvent-free esterification of substituted benzoic acids has been successfully achieved using modified montmorillonite K10 clay as a solid acid catalyst. ijstr.org This method not only eliminates the need for a solvent but also allows for easy separation and reuse of the catalyst. ijstr.org Mechanochemical synthesis, as mentioned earlier, is another powerful solvent-free technique. nih.gov
The synthesis of esters in aqueous media has also been explored. For example, starch benzoate has been synthesized in aqueous media through a two-step process of alkalization and esterification with benzoyl chloride. researchgate.net While direct esterification of benzoic acids in water can be challenging due to the poor solubility of the acid, the use of co-solvents or phase-transfer catalysts can facilitate the reaction. The electrochemical reduction of benzoic acid esters has been demonstrated using water as the hydrogen source in an undivided cell, offering a green alternative for the synthesis of benzyl (B1604629) alcohols. rsc.org
Catalytic and Biocatalytic Approaches in Acetylated Benzoate Production
The use of catalysts, particularly recyclable and environmentally benign ones, is central to green chemistry. As discussed previously, solid acid catalysts like modified clays (B1170129) and metal oxides are effective for esterification reactions. ijstr.orgmdpi.com For acetylation, various heterogeneous catalysts, including zinc oxide and yttria-zirconia, have been shown to be effective for the O-acylation of phenols. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipases are commonly used enzymes for esterification and transesterification reactions. sci-hub.senih.gov The enzymatic synthesis of benzyl benzoate has been achieved using immobilized lipases in a solvent-free system, with benzoic anhydride as the acyl donor. sci-hub.se The use of immobilized enzymes allows for easy recovery and reuse of the biocatalyst. sci-hub.senih.gov The biosynthesis of methyl benzoate has also been studied in various plants, where enzymes from the SABATH and BAHD families are responsible for the formation of the ester. nih.govfrontiersin.org Engineered microorganisms are also being developed for the production of benzoates from renewable feedstocks. researchgate.netmdpi.com
Table 2: Green Chemistry Approaches to Benzoate Ester Synthesis
| Approach | Method | Catalyst/Medium | Key Advantages |
| Solvent-Free Synthesis | Solid-state reaction | Modified Montmorillonite K10 | No organic solvent, recyclable catalyst |
| Aqueous Media Synthesis | Esterification | Water | Environmentally benign solvent |
| Catalytic Synthesis | Esterification | Zirconium-based solid acids | High activity, recyclable |
| Biocatalytic Synthesis | Transesterification | Immobilized Lipase (Novozym 435) | High selectivity, mild conditions, solvent-free potential |
Elucidation of Reaction Mechanisms and Intramolecular Reactivity of Methyl 2 Acetoxy 5 Acetylbenzoate
Mechanistic Investigations of Ester Hydrolysis and Transesterification in Aromatic Systems
The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk In the context of Methyl 2-acetoxy-5-acetylbenzoate, both the methyl ester and the acetoxy group are susceptible to hydrolysis.
Under acidic conditions, the process begins with the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the alcohol (methanol from the methyl ester or acetic acid from the acetoxy group) as a leaving group, regenerating the carboxylic acid and the acid catalyst. libretexts.orgyoutube.com This reaction is reversible, and the reverse process is known as Fischer esterification. youtube.com
Base-promoted hydrolysis, on the other hand, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide or phenoxide leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. libretexts.orgchemguide.co.uk
A study on the chemoselective hydrolysis of the related compound, methyl 2-acetoxybenzoate, using porcine liver esterase has demonstrated the selective cleavage of the acetoxy group to yield methyl 2-hydroxybenzoate. researchgate.net This enzymatic approach highlights the potential for selective transformations within the this compound molecule.
Transesterification, the conversion of one ester to another, can also occur under both acidic and basic conditions. masterorganicchemistry.com The acidic mechanism mirrors that of hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org The basic mechanism involves the attack of an alkoxide ion on the ester carbonyl, leading to an addition-elimination sequence. masterorganicchemistry.com
Table 1: Comparison of Acid-Catalyzed and Base-Promoted Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by hydroxide |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Reactivity Studies of the Acetyl and Ester Groups in Aromatic Environments
Carbonyl Group Activation and Transformation Pathways
The two ester carbonyl groups and the ketone carbonyl of the acetyl group in this compound are key sites for chemical transformations. The reactivity of these carbonyl groups can be enhanced through activation. A common method for carbonyl activation is the use of Lewis acids, which coordinate to the carbonyl oxygen. This coordination increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org For instance, in the Fries rearrangement, a Lewis acid like aluminum chloride is used to activate an acyl group for migration. wikipedia.org
The carbonyl groups in this compound can undergo various transformation pathways. For example, esters can react with Grignard reagents to form tertiary alcohols. This reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent. libretexts.org The acetyl group, being a ketone, can also undergo nucleophilic addition reactions with reagents like organometallics or hydrides to form alcohols.
Radical-Mediated Reactions Involving Acetylated Benzoates
While specific radical-mediated reactions of this compound are not extensively documented, general principles of radical chemistry on aromatic systems can be applied. A photochemical variant of the Fries rearrangement, known as the photo-Fries rearrangement, proceeds through a radical mechanism. wikipedia.org Irradiation with light can induce homolytic cleavage of the ester bond, generating an acyl radical and a phenoxy radical. These radicals can then recombine at the ortho or para positions of the aromatic ring.
Aromatic Rearrangement Reactions: "Ester Dance" and Acetyl Migration in Benzoate (B1203000) Frameworks
Aromatic rearrangement reactions provide powerful methods for accessing isomers that may be difficult to synthesize through other routes. The Fries rearrangement is a classic example of an acyl group migration. wikipedia.orgsarthaks.comresearchgate.netthermofisher.com In this reaction, a phenolic ester is heated with a Lewis acid, causing the acyl group to migrate from the phenolic oxygen to the ortho or para positions of the aromatic ring, yielding a hydroxy aryl ketone. wikipedia.orgsarthaks.com While this compound is not a phenolic ester, the principles of acyl migration are relevant to potential intramolecular rearrangements.
A more recent and highly relevant discovery is the "ester dance" reaction, which involves the palladium-catalyzed translocation of an ester group from one carbon to an adjacent carbon on an aromatic ring. nih.govacs.orgelsevierpure.comjyamaguchi-lab.comchemrxiv.org This reaction can lead to a thermodynamically favored regioisomeric product. The proposed mechanism for the ester dance involves an oxidative addition of the C(acyl)-O bond to a palladium complex, followed by a sequence of steps including ortho-deprotonation, decarbonylation, protonation, carbonylation, and reductive elimination. acs.org This type of rearrangement could potentially be applied to this compound to achieve a positional isomerization of the ester groups.
Acyl group migration is also a known phenomenon in carbohydrate chemistry, where acetyl groups can migrate between adjacent hydroxyl groups. nih.gov While the structural context is different, it underscores the general potential for intramolecular acyl transfers.
C-H Bond Functionalization Strategies for Benzoate Derivatives
For example, palladium-catalyzed C-H activation has been successfully employed for the ortho-arylation of benzoic acid derivatives. These reactions often utilize directing groups to achieve high regioselectivity. In the case of this compound, the existing functional groups could potentially direct C-H activation to specific positions on the aromatic ring, enabling the introduction of new substituents.
Sophisticated Spectroscopic Characterization and Structural Analysis of Methyl 2 Acetoxy 5 Acetylbenzoate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For methyl 2-acetoxy-5-acetylbenzoate, both 1D and 2D NMR techniques are indispensable in confirming its complex structure.
Advanced 2D NMR Techniques for Connectivity Assignment
While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for unambiguously assigning the connectivity within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to piece together the molecular puzzle. For instance, COSY spectra would reveal the coupling between adjacent protons on the aromatic ring. HSQC would correlate each proton to its directly attached carbon atom, and HMBC would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the acetyl and methyl ester groups to the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| OCH₃ (ester) | ~3.9 | ~52 |
| COCH₃ (acetyl) | ~2.6 | ~27 |
| OCOCH₃ (acetoxy) | ~2.3 | ~21 |
| C=O (ester) | - | ~165 |
| C=O (acetyl) | - | ~197 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Dynamic NMR Studies for Conformational Analysis of Aromatic Esters
The conformation of aromatic esters can be influenced by the rotation around single bonds, particularly the C-O bond of the ester group and the C-C bond connecting the acetyl group to the ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. researchgate.netauremn.org.br By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged peak. copernicus.org The analysis of these temperature-dependent spectra can provide thermodynamic and kinetic parameters for the conformational exchange processes. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. auremn.org.br
For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups. The carbonyl (C=O) stretching vibrations of the ester and acetyl groups would appear in the region of 1680-1760 cm⁻¹. The C-O stretching vibrations of the ester and acetoxy groups would produce bands in the 1000-1300 cm⁻¹ region. docbrown.info The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=O (ester) | Stretching | 1715 - 1735 |
| C=O (acetyl) | Stretching | 1680 - 1700 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. docbrown.info
For this compound (C₁₂H₁₂O₅), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. mdpi.com
The fragmentation of this compound under electron ionization would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for similar compounds include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and the cleavage of the acetoxy group. The analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule. For example, the fragmentation of methyl benzoate (B1203000) typically shows a prominent peak at m/z 105, corresponding to the benzoyl cation. nist.gov
Table 3: Predicted Key Fragmentation Ions for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 236 | [C₁₂H₁₂O₅]⁺ (Molecular Ion) |
| 205 | [M - OCH₃]⁺ |
| 193 | [M - COCH₃]⁺ |
| 177 | [M - OCOCH₃]⁺ |
| 163 | [M - COCH₃ - OCH₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Acetylated Benzoates
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl groups. researchgate.net
The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. researchgate.net The acetoxy and acetyl groups, being auxochromes and chromophores respectively, will affect the electronic structure and thus the UV-Vis spectrum. The spectrum would likely show a strong absorption band around 250 nm, characteristic of the substituted benzene ring, and a weaker band at longer wavelengths corresponding to the n → π* transition of the carbonyl groups.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~250 |
X-ray Crystallography for Solid-State Structural Determination of Benzoate Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org For benzoate derivatives, this method can provide detailed information about bond lengths, bond angles, and the conformation of the molecule. nih.govnih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 4-acetylbenzoate |
Computational Chemistry and Theoretical Modeling of Methyl 2 Acetoxy 5 Acetylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. epstem.net
For Methyl 2-acetoxy-5-acetylbenzoate, DFT calculations can predict its reactivity towards nucleophilic or electrophilic attack. The Fukui function, a descriptor derived from DFT, can identify the specific atomic sites most susceptible to such attacks. nih.govmdpi.com For instance, analysis of the furan (B31954) molecule showed that certain atoms have a higher affinity to accept electrons (electrophilic attack), while others have a tendency to donate them (nucleophilic attack). mdpi.com
Furthermore, DFT is instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, and the transition states that connect them, researchers can determine the activation energy of a reaction. pku.edu.cn This provides a quantitative measure of the reaction's feasibility and rate. For example, DFT studies on cycloaddition reactions have successfully elucidated complex, multi-step mechanisms by comparing the activation Gibbs free energies of different potential pathways. pku.edu.cn In the context of this compound, DFT could be employed to model its synthesis or hydrolysis, identifying the most energetically favorable routes.
Below is an illustrative table of properties that could be obtained for this compound using DFT calculations, based on common outputs from such studies.
Table 1: Illustrative DFT-Calculated Properties (Note: These are representative values for illustrative purposes.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability and reactivity. epstem.net |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. researchgate.net |
| Mulliken Atomic Charges | C(carbonyl, acetyl)=-0.5e, O(carbonyl, acetyl)=-0.6e | Predicts sites for electrophilic/nucleophilic attack. |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, particularly reaction energies. researchgate.netdntb.gov.ua
While computationally more demanding, ab initio calculations are often used as a benchmark to validate results from less expensive methods like DFT. researchgate.net They are particularly valuable for calculating precise energetic details of reaction mechanisms, including the subtle energy differences between various tautomers or rotamers of a molecule. dntb.gov.ua For this compound, high-accuracy ab initio calculations could provide definitive values for its heat of formation or the rotational barriers of its ester and acetyl side chains.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations apply the principles of classical mechanics to a system of particles, allowing researchers to observe how a molecule like this compound behaves in a simulated environment, such as in a solvent or a crystal lattice.
A key application of MD is the exploration of a molecule's conformational landscape. The ester and acetyl groups of this compound are not static; they can rotate around their single bonds. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
MD simulations are also used to study intermolecular interactions. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can observe how solvent molecules arrange themselves around the solute and calculate the free energy of solvation. Similarly, MD can model how multiple molecules of this compound interact with each other, providing insights into the crystallization process and the structure of the solid state. bohrium.com Studies on benzoic acids, for example, have used MD to evaluate how different additives might influence crystal morphology by adsorbing onto crystal surfaces. bohrium.com
Structure-Property Relationship (SPR) Studies in Aromatic Ester Systems
Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its physical and chemical properties. In aromatic ester systems, properties like melting point, stability, and conformational preferences are heavily influenced by the nature and position of substituents on the aromatic ring. mdpi.comresearchgate.net
Substituent Position: The placement of functional groups is critical. Studies on other aromatic esters have shown that having aromatic rings in the middle of a molecule tends to increase stability and melting points compared to when they are at the extremities. mdpi.com The rotational freedom of end-groups can disrupt the crystal lattice, leading to lower melting points. mdpi.com
Intramolecular Interactions: The proximity of the ester and acetoxy groups can lead to specific intramolecular interactions, such as dipole-dipole forces and close contacts between atoms (e.g., C=O···H−C), which stabilize certain conformations. researchgate.net
Symmetry: Asymmetrical molecules, like this compound, can have different packing efficiencies in a crystal compared to more symmetrical molecules, which affects properties like melting point and solubility.
Table 2: Structure-Property Relationships in Aromatic Esters
| Structural Feature | Influence on Properties | Example from Literature |
|---|---|---|
| Aromatic Rings as End-Groups | Can lead to lower melting points due to rotational freedom disrupting the crystal lattice. | Phenyl-terminated esters like PHB and DBO show lower Tm than expected for their size. mdpi.com |
| Aromatic Rings in Molecular Core | Tends to create more stable structures with higher melting points. | Compounds like 2,6-DMNDC and DiMeOHTe exhibit enhanced stability. mdpi.com |
| Coplanarity of Ester and Phenyl Groups | A prominent feature in many aromatic polyesters that influences conformational characteristics. | Observed in terephthalic and isophthalic acid-based polyesters. researchgate.net |
| Intramolecular Close Contacts | Can stabilize specific conformations through weak electrostatic and dipole-dipole interactions. | C=O···H−C and C−O···H−C contacts are found in ethylene (B1197577) glycol dibenzoate. researchgate.net |
Molecular Docking and Ligand-Protein Interaction Modeling for Biological Applications
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to drug discovery, as it helps identify and optimize potential drug candidates by modeling their interaction with biological targets.
Given that the related compound, Methyl 2-acetoxybenzoate (methyl acetylsalicylate), is known as an anti-inflammatory aspirin (B1665792) prodrug, it is plausible to hypothesize that this compound could interact with similar biological targets, such as cyclooxygenase (COX) enzymes or bromodomains, which are involved in regulating protein expression. medchemexpress.comnih.gov
In a typical docking study, the 3D structure of the target protein is used as a template. The ligand, this compound, is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key intermolecular interactions. These interactions can be visualized and cataloged using tools like the Protein-Ligand Interaction Profiler (PLIP), which identifies: biorxiv.org
Hydrogen bonds
Hydrophobic interactions
Salt bridges
π-stacking and π-cation interactions
Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more refined estimate of the ligand's affinity for the protein. researchgate.net
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This table is a hypothetical representation of docking results.)
| Parameter | Result | Interpretation |
|---|---|---|
| Target Protein | Cyclooxygenase-2 (COX-2) | A key enzyme in the inflammatory pathway. |
| Binding Affinity (Score) | -8.5 kcal/mol | A strong negative value suggests favorable binding. |
| Predicted Interactions | Hydrogen bond between acetyl oxygen and Tyr385; Hydrophobic interactions with Leu352, Val523. | Specific residues in the active site that stabilize the ligand. |
| Binding Pose | The acetylbenzoate moiety occupies the main hydrophobic channel of the active site. | Predicts the specific orientation of the ligand within the protein's binding pocket. |
Future Perspectives and Emerging Trends in Methyl 2 Acetoxy 5 Acetylbenzoate Research
Innovations in Sustainable Synthesis and Process Intensification
The chemical industry is undergoing a significant shift towards sustainable practices, with a strong emphasis on developing environmentally benign and efficient synthetic routes. This trend directly impacts the future production of Methyl 2-acetoxy-5-acetylbenzoate, with research focusing on green chemistry principles and process intensification technologies like continuous-flow synthesis.
Green Chemistry Approaches: Future synthetic strategies are expected to move away from hazardous reagents and solvents. Research into solid acid catalysts, for example, presents a promising alternative to traditional liquid acids in esterification reactions for producing methyl benzoates. mdpi.com These catalysts are often reusable, reduce corrosive waste streams, and can simplify product purification. Another green approach involves the use of safer acylating agents or biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, thus minimizing energy consumption and by-product formation. The use of dimethyl carbonate (DMC) as a green methylating agent is also gaining traction, as it is a less toxic alternative to traditional reagents. unive.it
Table 1: Comparison of Batch Processing vs. Continuous-Flow Synthesis for Benzoate (B1203000) Derivatives
| Feature | Traditional Batch Processing | Continuous-Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes nih.govresearchgate.net |
| Safety | Risk of thermal runaway; accumulation of hazardous intermediates | Enhanced heat transfer; minimal reagent volume at any given time, reducing risks nih.govresearchgate.net |
| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time nih.gov |
| Yield & Purity | Often lower and less consistent | Typically higher yields and purity due to reduced side reactions researchgate.net |
| Scalability | Complex and non-linear scale-up | Simpler scale-up by running longer or in parallel ("numbering-up") |
| Footprint | Large reactor vessels required | Compact, smaller equipment footprint |
Advancements in High-Throughput Screening and Combinatorial Chemistry for Benzoate Libraries
The quest for novel molecules with specific biological or material properties has been revolutionized by combinatorial chemistry and high-throughput screening (HTS). These technologies enable the rapid synthesis and evaluation of vast numbers of compounds, accelerating the discovery of new drug candidates and functional materials.
Combinatorial Chemistry: This approach allows for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a "library." libretexts.org Starting with a core scaffold, such as the benzoate structure, chemists can use robotic synthesizers to add a wide variety of different chemical building blocks in a parallel or split-synthesis approach. libretexts.orgapigenex.com This methodology can generate libraries containing thousands to millions of unique benzoate derivatives. libretexts.org The early success with libraries of other aromatic compounds, like benzodiazepines, highlights the power of this technique to explore chemical space efficiently. acs.org For this compound, this means its core structure can be used as a template to create a diverse library of related esters, ketones, and other analogues for screening.
High-Throughput Screening (HTS): Once a combinatorial library of benzoate derivatives is created, HTS is employed to rapidly test all the compounds for a specific activity. youtube.com This automated process uses robotics to test thousands of compounds per day against a biological target (like an enzyme or cell line) or for a specific physical property. nih.govapexbt.com Screening libraries often contain tens of thousands of diverse, drug-like small molecules, and collections specifically include various benzoate derivatives like Methyl 4-hydroxybenzoate. chemfaces.comthermofisher.com The goal is to identify "hits"—compounds that show the desired effect. nih.gov These hits provide crucial starting points for more focused research and development. youtube.comnih.gov The selection criteria for compounds included in these libraries are rigorous, focusing on properties that increase the likelihood of finding viable leads while excluding problematic structures that could lead to false positives. thermofisher.comnih.gov
Q & A
Q. What are the common synthetic routes for Methyl 2-acetoxy-5-acetylbenzoate, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A two-step approach is common:
Alkylation/Esterification : Methyl 5-acetyl-2-hydroxybenzoate is prepared by alkylation of 2-hydroxybenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃).
Acetylation : The hydroxyl group at position 2 is acetylated using acetic anhydride or acetyl chloride under reflux conditions .
- Validation : Intermediates are confirmed via NMR (e.g., disappearance of hydroxyl proton at δ 10-12 ppm) and HPLC purity (>95%). Crystal structures (e.g., X-ray diffraction) resolve ambiguities in regiochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Acetoxy group: δ ~2.3 ppm (CH₃), δ ~170 ppm (C=O).
- Acetyl group: δ ~2.6 ppm (CH₃), δ ~200 ppm (C=O).
- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O).
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 252 g/mol). Discrepancies in fragmentation patterns may indicate impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during bromination of this compound derivatives?
- Methodological Answer : Bromination at the acetyl group (position 5) vs. the aromatic ring requires precise control:
- Catalyst : AlCl₃ promotes electrophilic substitution at the acetyl group by activating Br₂ .
- Temperature : Low temperatures (0–5°C) favor kinetic control, reducing side reactions.
- Solvent : Dichloromethane minimizes steric hindrance compared to polar aprotic solvents.
- Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track bromine incorporation. Contradictions in product ratios (e.g., 80:20 vs. 60:40) often arise from residual moisture or catalyst impurities .
Q. What structural insights from X-ray crystallography resolve contradictions in computational modeling of this compound derivatives?
- Methodological Answer : Computational models (e.g., DFT) may inaccurately predict dihedral angles between substituents. For example:
- Observed vs. Calculated : In Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, X-ray data revealed a dihedral angle of 41.65° between the phenyl and ester groups, whereas DFT predicted 35–38°. Adjustments to van der Waals radii in simulations improved accuracy .
- Packing Interactions : Weak C–H⋯O hydrogen bonds stabilize crystal lattices, a feature often overlooked in gas-phase models .
Q. How do substituent electronic effects influence the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Acetyl vs. Bromoacetyl : Bromine’s electron-withdrawing effect enhances electrophilicity at the acetyl group, improving PDE5 inhibition (IC₅₀ reduced from 120 nM to 45 nM).
- Methoxy vs. Propoxy : Bulkier alkoxy groups at position 2 reduce solubility but increase membrane permeability (logP: 1.8 vs. 2.5) .
- Validation : Dose-response curves (0.1–100 µM) and molecular docking (PDB: 1TBF) correlate substituent effects with binding affinity .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting anomalies arise from:
- Atropisomerism : Restricted rotation of the acetoxy group creates diastereotopic protons (e.g., Δδ = 0.15 ppm for CH₃ in DMSO-d₆ vs. CDCl₃).
- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering coupling constants (e.g., J = 8 Hz vs. 6 Hz) .
- Resolution : Use high-field NMR (≥500 MHz) and variable-temperature experiments to distinguish dynamic effects from impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
